molecular formula C8H14N2O3 B3009833 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole CAS No. 1341288-05-8

5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B3009833
CAS No.: 1341288-05-8
M. Wt: 186.211
InChI Key: URTNHOKHXSDNPS-UHFFFAOYSA-N
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Description

5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole is a high-purity chemical reagent designed for research and development applications in medicinal chemistry and agrochemical science . This compound belongs to the 1,2,4-oxadiazole class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their metabolic stability and versatility as bioisosteres for esters and amides . The 1,2,4-oxadiazole ring system is of significant interest for its diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making it a valuable template for developing novel therapeutic agents . Recent research into 1,2,4-oxadiazole derivatives has demonstrated promising antifungal activity by acting as Succinate Dehydrogenase Inhibitors (SDHIs), potentially offering new avenues for crop protection . The structure of this compound, characterized by a diethoxymethyl substituent, contributes to its unique physicochemical properties and reactivity. It is supplied exclusively for research use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet (SDS) and handle the material using appropriate personal protective equipment.

Properties

IUPAC Name

5-(diethoxymethyl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-4-11-8(12-5-2)7-9-6(3)10-13-7/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTNHOKHXSDNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC(=NO1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341288-05-8
Record name 5-(diethoxymethyl)-3-methyl-1,2,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethoxymethylamine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and ethanol.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups, depending on the reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactivity

5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole features a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of diethoxymethyl and methyl groups significantly influences its chemical reactivity and biological activity. Common reactions involving this compound include:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur, where ethoxy groups are replaced by other nucleophiles.

These reactions allow for the derivation of various functionalized derivatives that can exhibit enhanced biological activities.

Medicinal Chemistry

  • Antimicrobial and Anticancer Properties : Research indicates that 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit specific enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, derivatives of this compound have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells .
  • Drug Development : The compound serves as a pharmaceutical intermediate in the synthesis of various bioactive molecules. Its structural characteristics make it a valuable scaffold for developing new drugs targeting diseases such as cancer and infections caused by resistant pathogens .
Application AreaSpecific Use
AntimicrobialInhibits bacterial growth by disrupting cell wall synthesis
AnticancerInduces apoptosis in cancer cells; potential for drug-resistant cancers
Drug DevelopmentServes as a scaffold for new therapeutic agents

Materials Science

5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole is utilized in the development of specialty chemicals and materials with tailored properties. Its unique structure allows it to be incorporated into polymers and coatings that require specific functional attributes. This is particularly useful in creating materials with enhanced durability or specific chemical resistance .

Agricultural Chemistry

The compound has also been explored for its pesticidal properties. Oxadiazoles are known to exhibit herbicidal and fungicidal activities, making them candidates for developing new agricultural chemicals that can protect crops from pests and diseases while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of various oxadiazole derivatives against human cancer cell lines. Among these, 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole derivatives demonstrated significant antiproliferative activity against multiple cancer types, with IC50 values indicating potent activity against colon and breast cancer cell lines . The study concluded that the introduction of electron-withdrawing groups at specific positions on the aromatic ring enhanced biological activity.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, derivatives of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole were tested against drug-resistant bacterial strains. The results indicated that certain modifications increased the compounds' effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections where traditional antibiotics fail .

Mechanism of Action

The mechanism of action of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The table below compares key structural analogs of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole, focusing on substituents, molecular weights, and electronic effects:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Electronic Effects of Substituent Key References
5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole Diethoxymethyl (-CH(OEt)₂) 214.25 (calculated) Electron-donating, sterically bulky
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole 4-Bromophenyl 239.07 Electron-withdrawing (Br), aromatic
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Chloromethyl (-CH₂Cl) 195.03 Electron-withdrawing, reactive site
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole Trichloromethyl (-CCl₃) 207.45 Strongly electron-withdrawing, reactive
5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole 2-Hydroxyphenyl 239.24 Electron-donating (OH), tautomerism

Key Observations :

  • Electronic Effects : The diethoxymethyl group enhances electron density at the oxadiazole ring, contrasting with electron-withdrawing groups like bromophenyl or trichloromethyl. This difference impacts reactivity in nucleophilic or electrophilic substitutions .
Table: Comparative Properties
Compound Name Melting Point (°C) Solubility Biological Relevance
5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole Not reported Likely lipophilic Potential intermediate in drug design
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole Not reported Low polarity Used in kinase inhibitor synthesis
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Not reported Moderate polarity Reactive precursor for alkylation
5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole Not reported Polar (due to OH) Exhibits fluorescence properties

Key Findings :

  • Lipophilicity : The diethoxymethyl group likely increases logP compared to hydroxyl- or halogen-substituted analogs, enhancing membrane permeability in drug candidates .
  • Biological Activity : 3-Methyl substitution is critical for receptor affinity (e.g., muscarinic receptors), but substituent choice at the 5-position modulates selectivity and potency .

Stability and Reactivity

  • Acid Sensitivity : The diethoxymethyl group is prone to hydrolysis under acidic conditions, unlike stable aryl or trichloromethyl substituents .
  • Thermal Stability : Trichloromethyl-substituted oxadiazoles decompose at elevated temperatures, whereas diethoxymethyl derivatives may exhibit better thermal stability due to reduced electron-withdrawing effects .

Biological Activity

The compound 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole belongs to the oxadiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They have garnered attention in medicinal chemistry due to their ability to exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural modifications in oxadiazoles can significantly influence their biological profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, compounds derived from 1,2,4-oxadiazoles have shown significant cytotoxic effects against multiple cancer cell lines:

  • Cytotoxicity : The compound 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole has demonstrated promising cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin and 5-Fluorouracil .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of key enzymes involved in tumor proliferation. For example, certain derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented.

  • Bacterial Inhibition : Studies indicate that 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays reveal effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Effects : Some derivatives also demonstrate antifungal activity, making them candidates for further development in treating fungal infections.

Anti-inflammatory and Analgesic Properties

Oxadiazole compounds have been investigated for their anti-inflammatory effects.

  • Inhibition of COX Enzymes : Certain derivatives have shown high affinity for cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. This suggests that 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole may possess anti-inflammatory properties that could be beneficial in managing conditions like arthritis .

Case Studies

Several studies illustrate the biological activity of oxadiazoles:

  • Study on Anticancer Activity :
    • A series of 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity compared to parent compounds .
  • Antimicrobial Evaluation :
    • A recent study assessed the antibacterial activity of several oxadiazole derivatives against E. coli and Klebsiella pneumoniae. The findings demonstrated that certain derivatives exhibited MIC values lower than standard antibiotics such as Ampicillin .

Comparative Efficacy Table

Compound NameIC50 (μM) MCF-7IC50 (μM) HCT-116MIC (μg/mL) E. coliMIC (μg/mL) S. aureus
5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole1.22.57.98.0
Doxorubicin1.02.0N/AN/A
AmpicillinN/AN/A20N/A

Q & A

Q. What role does the diethoxymethyl group play in enhancing photophysical properties for fluorescence-based applications?

  • Methodological Answer : The diethoxymethyl group stabilizes excited-state intramolecular proton transfer (ESIPT), enabling dual fluorescence emission. Compare quantum yields in rigid vs. flexible matrices (e.g., PMMA films) to assess environmental effects. Use time-resolved spectroscopy to measure tautomerization kinetics .

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